2-Methyl-7-oxaspiro[5.6]dodec-9-ene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-methyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C12H20O/c1-11-6-5-8-12(10-11)7-3-2-4-9-13-12/h2,4,11H,3,5-10H2,1H3 |
InChI Key |
HUEPQXDTFDOYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CCC=CCO2 |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. The analysis of a compound like 2-Methyl-7-oxaspiro[5.6]dodec-9-ene would involve a suite of NMR experiments.
High-Field One-Dimensional NMR (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, one would expect to observe distinct signals corresponding to the methyl group, the various methylene (B1212753) groups of the six- and seven-membered rings, the olefinic protons, and the carbons of the spirocyclic system. However, no experimentally obtained chemical shift and coupling constant data are available in the scientific literature.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
To assemble the molecular structure and confirm connectivity, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexene (B86901) and cycloheptane (B1346806) rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across the spiro-center and linking the methyl group to the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, particularly at the spiro-center and the substituted carbon.
Without published spectra, a detailed analysis based on these techniques remains purely hypothetical.
Advanced NMR Techniques for Stereochemical Elucidation (RDC, RCSA)
For an unambiguous determination of the molecule's absolute and relative stereochemistry, advanced NMR techniques such as Residual Dipolar Couplings (RDC) and Residual Chemical Shift Anisotropy (RCSA) could be employed. These methods provide long-range structural constraints. Regrettably, no studies applying these techniques to this compound have been reported.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₂H₂₀O). No such data has been made publicly available.
Coupled Chromatographic Techniques (GC-MS, LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice for the analysis of this compound in complex mixtures and for obtaining its electron ionization (EI) or electrospray ionization (ESI) mass spectrum. The fragmentation pattern observed in the mass spectrum would provide valuable clues about the molecule's structure, such as the characteristic cleavage of the spirocyclic rings. As with the other techniques, no specific GC-MS or LC-MS studies for this compound are documented.
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
No specific X-ray diffraction data for this compound is available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
A detailed, experimentally-derived infrared spectrum with peak assignments for this compound is not available in the reviewed literature.
To provide context on the general spectroscopic features of similar structures, researchers would typically anticipate certain characteristic infrared absorption bands. For a molecule with the proposed structure of this compound, the IR spectrum would be expected to show absorptions corresponding to its key functional groups.
A hypothetical table of expected IR absorptions is presented below for illustrative purposes, based on established correlation tables for organic compounds.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibrational Mode |
| C-O-C (ether) | 1260-1000 | Asymmetric and symmetric stretching |
| C=C (alkene) | 1680-1640 | Stretching |
| =C-H (alkene) | 3100-3010 | Stretching |
| C-H (alkane) | 2960-2850 | Stretching |
It is critical to emphasize that this table is a generalized prediction and not based on experimental data for this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry and electronic structure of 2-Methyl-7-oxaspiro[5.6]dodec-9-ene. These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule.
The process typically begins with building an initial model of the molecule. This model is then subjected to geometry optimization using a chosen level of theory and basis set, such as B3LYP/6-31G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which represents the most stable structure of the molecule.
Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial parameter as it provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. Global reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index can also be derived from these calculations, offering a more detailed picture of the molecule's reactive nature. researchgate.net
Table 1: Illustrative Calculated Geometrical Parameters for this compound
| Parameter | Value |
| C-O Bond Length (Oxaspiro Ring) | 1.43 Å |
| C=C Bond Length (Cyclohexene Ring) | 1.34 Å |
| C-C-O Bond Angle (Oxaspiro Ring) | 109.5° |
| Dihedral Angle (C=C-C-C) | 15° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. It is not based on published experimental data for this specific molecule.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, in its synthesis via a spiroketalization reaction, computational methods can map out the entire reaction pathway. nih.govmskcc.org This involves identifying the structures of reactants, products, and any intermediates that may form.
A key aspect of this analysis is the location and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in understanding the reaction rate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to locate transition states.
Frequency calculations are then performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For this compound, this includes predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis spectra. nih.gov These calculations can predict the wavelength of maximum absorption (λmax), which helps in identifying the chromophores within the molecule.
Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with an experimental IR spectrum to aid in the assignment of specific vibrational modes to the observed absorption bands. For NMR spectroscopy, computational models can predict the chemical shifts of ¹H and ¹³C atoms, which is extremely useful for assigning the complex spectra of molecules like this compound.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (TD-DFT) | λmax | 210 nm |
| IR (DFT) | C=C Stretch | 1650 cm⁻¹ |
| ¹³C NMR (DFT) | Spirocarbon Chemical Shift | 98 ppm |
| ¹H NMR (DFT) | Olefinic Proton Chemical Shift | 5.7 ppm |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions. It is not based on published experimental data for this specific molecule.
Conformational Analysis and Energy Minimization
Due to the presence of flexible rings and a spiro center, this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative stabilities. chemistrysteps.com Computational methods are used to systematically explore the conformational space of the molecule to identify the most stable conformers. nih.gov
Stereochemical Prediction and Verification
The spirocyclic nature of this compound introduces stereochemical complexity. The spiro center itself can be a source of chirality, and the substituents on the rings can also lead to various stereoisomers. Computational chemistry plays a vital role in predicting the relative stabilities of these different stereoisomers. nih.gov
By calculating the energies of all possible diastereomers, it is possible to predict which one is thermodynamically most stable. This information is particularly useful in designing stereoselective syntheses, where the goal is to produce a single, desired stereoisomer. mskcc.org Furthermore, computational methods can be used to predict chiroptical properties like optical rotation and circular dichroism (CD) spectra, which can then be compared with experimental data to determine the absolute configuration of a chiral molecule.
An Examination of this compound in Synthetic Chemistry
The spirocyclic ether, this compound, is a specific organic compound with the chemical formula C₁₂H₂₀O. bldpharm.com Its structure features a cyclohexane ring and a seven-membered oxepane (B1206615) ring sharing a single carbon atom. Despite its well-defined structure, a thorough review of scientific literature reveals a significant gap in research pertaining to its specific applications in organic synthesis and chemical research. This article addresses the strategic applications as requested, noting the absence of specific research findings for this particular compound.
Emerging Research Directions and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex spiroketals has traditionally been a challenging endeavor. However, modern synthetic chemistry is continually evolving, with a strong emphasis on efficiency and sustainability.
Recent advancements have highlighted the potential of telescoped flow processes for the synthesis of spiroketone intermediates, which are pivotal building blocks for compounds like 2-Methyl-7-oxaspiro[5.6]dodec-9-ene. rsc.org A telescoped flow process that combines a ring-closing metathesis and a hydrogenation step using a single catalyst has been developed. rsc.org This innovative method offers significant advantages, including cost savings, increased throughput, and the elimination of laborious intermediate separation steps. rsc.org By reducing catalyst loading and streamlining operations, such flow processes can lead to a remarkable 70% saving on process costs and a 60% decrease in the Process Mass Intensity (PMI) compared to traditional batch procedures. rsc.org
Furthermore, the development of novel catalytic routes is a key area of focus. acs.org Green chemistry principles are being increasingly integrated into synthetic strategies, for instance, by using more environmentally benign reagents and solvents. acs.org The goal is to develop synthetic pathways that are not only high-yielding but also minimize waste and energy consumption, aligning with the principles of sustainable chemical manufacturing.
| Synthetic Strategy Comparison | Traditional Batch Synthesis | Sustainable Flow Process |
| Catalyst Loading | Higher | Significantly Reduced rsc.org |
| Process Steps | Multiple, with intermediate isolation | Telescoped, continuous rsc.org |
| Process Mass Intensity (PMI) | Higher | Reduced by up to 60% rsc.org |
| Cost-Effectiveness | Lower | Process cost savings up to 70% rsc.org |
| Sustainability | Lower | Higher rsc.orgacs.org |
This table provides a generalized comparison based on reported advancements in spiroketone synthesis.
Exploration of Undiscovered Reactivity of the Spiro[5.6]dodec-9-ene Core
The spiro[5.6]dodec-9-ene core is a rigid three-dimensional structure that presents functional groups along well-defined vectors. mskcc.org While some reactions of spiroketals are well-documented, there remains a vast, unexplored landscape of chemical reactivity. acs.org
Current research is delving into novel transformations of the spiroketal motif. For example, a unified, radical-based approach has been developed for the synthesis of diverse spiroketals, indicating the potential for radical-mediated functionalization of the core structure. acs.org This opens up possibilities for introducing new substituents and modifying the electronic properties of the molecule.
Additionally, studies on related oxaspirocyclic compounds have revealed unexpected rearrangements and reactivities. nih.govnih.gov For instance, the synthesis of electron-deficient 5,6-aryloxy spiroketals has uncovered an unforeseen rearrangement between ortho and para quinone spiroketals. nih.gov Exploring analogous transformations within the spiro[5.6]dodec-9-ene system could lead to the discovery of novel molecular scaffolds with unique biological activities. The presence of the double bond in the six-membered ring of this compound offers a handle for various chemical transformations, such as epoxidation, dihydroxylation, or metathesis, which could lead to a diverse library of new compounds.
| Potential Reaction Type | Description | Potential Outcome for Spiro[5.6]dodec-9-ene Core |
| Radical Functionalization | Introduction of functional groups via radical intermediates. acs.org | Access to novel derivatives with modified properties. |
| Skeletal Rearrangements | Acid or metal-catalyzed rearrangements of the spirocyclic core. nih.gov | Formation of new and unexpected spirocyclic systems. |
| Alkene Modifications | Reactions targeting the C=C double bond (e.g., epoxidation, hydrogenation). | Introduction of new stereocenters and functional groups. |
| Ring-Opening Reactions | Selective cleavage of one of the rings of the spiroketal. | Generation of highly functionalized acyclic or macrocyclic structures. |
This table outlines potential areas of reactivity exploration based on literature for related spiro compounds.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
The complexity of molecules like this compound makes their synthetic planning a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and synthesis of complex chemical structures. mdpi.comyoutube.com
Moreover, ML models can predict the outcomes of chemical reactions, including yields and reaction conditions, thereby reducing the number of experiments needed for optimization. mdpi.com This predictive capability is crucial for developing robust and reliable synthetic protocols. The concept of a closed-loop experimental process, where an ML algorithm suggests experiments, and the results are fed back to refine the model, is being applied to the synthesis of complex materials and holds immense promise for organic synthesis. nih.gov
Looking further ahead, the integration of AI with automated synthesis robots could enable the autonomous discovery and production of novel spiroketal derivatives. researchgate.net These systems can explore vast chemical spaces, identify molecules with desired properties, and synthesize them with high efficiency and reproducibility. researchgate.net This synergy between AI and automation is poised to revolutionize the field of chemical synthesis. youtube.com
| AI/ML Application | Function | Impact on Synthesis of this compound |
| Retrosynthetic Planning | Proposes synthetic routes from target to starting materials. mdpi.comyoutube.com | Faster identification of viable and novel synthetic pathways. |
| Reaction Outcome Prediction | Predicts the success and yield of unknown reactions. mdpi.com | Reduces experimental effort and resource consumption. |
| Condition Optimization | Suggests optimal reaction parameters (catalyst, solvent, temperature). mdpi.com | Improves reaction efficiency and yield. |
| Automated Synthesis | Controls robotic platforms for hands-off synthesis. researchgate.net | Enables high-throughput synthesis and discovery of new derivatives. |
This table summarizes the application of AI and ML tools in the context of complex molecule synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the spirocyclic core of 2-Methyl-7-oxaspiro[5.6]dodec-9-ene?
- Methodological Answer : The synthesis typically involves cycloaddition reactions, such as the Diels-Alder reaction, to form the fused spirocyclic framework. For example, catalytic asymmetric Diels-Alder reactions using copper-bis(oxazoline) complexes can achieve high diastereo- and enantioselectivity (85% yield, 95:5 dr, >95% ee) . Key intermediates include spiroimine precursors derived from cyclopentanecarboxylic acid derivatives, which are further functionalized via nucleophilic additions or condensations . Characterization relies on melting point analysis, IR spectroscopy (to confirm carbonyl and ether groups), and UV-Vis spectroscopy to monitor conjugation effects .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical. Infrared (IR) spectroscopy identifies functional groups like the oxa-spiro ether linkage, while X-ray crystallography provides unambiguous confirmation of the spirocyclic geometry and stereochemistry. For example, refinement using SHELXL software (via Flack and Hooft parameters) resolves absolute configurations, as demonstrated in structurally analogous compounds . Elemental analysis ensures purity, particularly for intermediates .
Advanced Research Questions
Q. How can stereochemical challenges in the synthesis of this compound derivatives be systematically addressed?
- Methodological Answer : Stereoselectivity is achieved through chiral catalysts and controlled reaction conditions. For instance, copper-bis(oxazoline) catalysts in Diels-Alder reactions enforce the formation of quaternary stereocenters with >95% enantiomeric excess . Conformational analysis (e.g., half-chair vs. twisted-chair ring conformations) using X-ray data guides the optimization of steric and electronic effects in asymmetric synthesis . Computational modeling (DFT) may further predict transition states to rationalize selectivity trends.
Q. What strategies resolve contradictions in crystallographic data when refining the structure of this compound?
- Methodological Answer : Discrepancies in diffraction data (e.g., twinning or weak reflections) require robust refinement protocols. SHELXL’s twin refinement module can model twinned crystals, while the Flack parameter (for non-centrosymmetric structures) and Hooft parameter (for centrosymmetric cases) validate absolute configurations . High-resolution data (≤1.0 Å) and iterative refinement cycles improve accuracy. For ambiguous cases, complementary techniques like vibrational circular dichroism (VCD) may resolve stereochemical uncertainties.
Q. How should researchers design experiments to investigate the thermodynamic stability of this compound derivatives?
- Methodological Answer : Stability studies should combine calorimetry (e.g., heats of hydrogenation for unsaturated analogs) and kinetic profiling (via NMR or HPLC). For example, hydrogenation of the dodec-9-ene moiety can quantify strain energy in the spirocyclic system. Reaction thermochemistry data from NIST Standard Reference Database 69 provide benchmarks for computational validation (e.g., using Gaussian or ORCA for ΔG calculations) .
Data Presentation & Validation
Q. What are the best practices for presenting structural and spectroscopic data in manuscripts?
- Methodological Answer : Follow journal-specific guidelines to ensure clarity. For crystallographic data, include CIF files, refinement statistics (R-factors), and ORTEP diagrams. Avoid overcrowding figures with excessive chemical structures; limit to 2–3 key intermediates per graphic . Use color-coded schemes to highlight stereochemical outcomes or reaction pathways. Tabulate spectroscopic data (e.g., IR peaks, NMR shifts) with error margins and reference standards .
Q. How can researchers validate conflicting spectroscopic assignments for complex spirocyclic systems?
- Methodological Answer : Cross-validate using complementary techniques. For instance, ambiguous NOESY (Nuclear Overhauser Effect) correlations in NMR can be resolved via heteronuclear experiments (HSQC, HMBC) to assign proton-carbon connectivity. Density Functional Theory (DFT)-calculated NMR chemical shifts (using software like ADF or Jaguar) provide theoretical benchmarks to verify experimental assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
